N''-ethyl-N-methylguanidine hydroiodide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

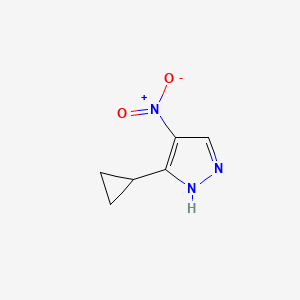

“N’'-ethyl-N-methylguanidine hydroiodide” is a chemical compound with the molecular formula C6H16N4.HI . It is used in laboratory chemicals, specifically for scientific research and development .

Synthesis Analysis

The synthesis of guanidines, including “N’'-ethyl-N-methylguanidine hydroiodide”, can be achieved through various methods. One approach involves the reaction of an amine with an activated guanidine precursor followed by deprotection to yield the corresponding free guanidine . Another method involves a sequential one-pot approach towards N, N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides, and amines .

Molecular Structure Analysis

The molecular structure of “N’'-ethyl-N-methylguanidine hydroiodide” can be represented by the InChI code: 1S/C4H11N3/c1-3-7(2)4(5)6/h3H2,1-2H3,(H3,5,6) .

Chemical Reactions Analysis

Guanidines, including “N’'-ethyl-N-methylguanidine hydroiodide”, have been found to be versatile functional groups in chemistry. They have found application in a diversity of biological activities . The guanidine functionality plays key roles in various biological functions .

Physical And Chemical Properties Analysis

“N’'-ethyl-N-methylguanidine hydroiodide” has a molecular weight of 101.15 . It is a laboratory chemical used for scientific research and development .

Applications De Recherche Scientifique

Xanthine Oxidase Inhibition

N-ethyl-N-methylguanidine hydroiodide shows potential as an inhibitor of xanthine oxidase, an enzyme involved in purine metabolism and linked to conditions like gout. The compound's structural analogues, like N-methyl isomers of 2-amino-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one, have demonstrated inhibitory activities on xanthine oxidase from cow's milk, indicating a potential therapeutic application of N-ethyl-N-methylguanidine hydroiodide in managing diseases associated with xanthine oxidase activity (Seela et al., 1984).

Antioxidant Properties

Research into the antioxidant activities of guanidine derivatives, including compounds similar to N-ethyl-N-methylguanidine hydroiodide, has shown promising results. For instance, studies using luminol-enhanced chemiluminescence have identified that certain guanidine derivatives can effectively inhibit free radicals or metabolites generated by stimulated human leucocytes or cell-free systems. This suggests potential for N-ethyl-N-methylguanidine hydroiodide in applications requiring antioxidant properties (Yildiz et al., 1998).

DNA Interaction Studies

The compound's relevance extends to understanding DNA interactions, as studies involving its structural analogues have provided insights into the methylation and alkylation of DNA, processes critical in understanding cellular responses to DNA damage and the mechanism of action of certain carcinogens (Hofe & Kleihues, 2004). Furthermore, the mutagenic properties of similar compounds like N-methyl-N-nitro-N-nitrosoguanidine have been leveraged in studies exploring mutation induction and DNA replication, which are fundamental in genetic research and understanding carcinogenesis (Guerola et al., 1971).

Safety And Hazards

“N’'-ethyl-N-methylguanidine hydroiodide” is used in laboratory settings for scientific research and development. It is recommended to handle it with care, avoid contact with skin and eyes, and avoid inhalation of vapour or mist . In case of accidental ingestion or contact, immediate medical attention is advised .

Propriétés

IUPAC Name |

1-ethyl-2-methylguanidine;hydroiodide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N3.HI/c1-3-7-4(5)6-2;/h3H2,1-2H3,(H3,5,6,7);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXOCTTASRILROJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=NC)N.I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12IN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N''-ethyl-N-methylguanidine hydroiodide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3Z)-1-(4-fluorobenzyl)-3-{[(4-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2508221.png)

![N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2508224.png)

![1-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B2508225.png)

![4-[Bis(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-methyloxolan-2-one](/img/structure/B2508226.png)

![N-([2,4'-bipyridin]-4-ylmethyl)furan-2-carboxamide](/img/structure/B2508239.png)

![Methyl 2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)butanoate](/img/structure/B2508240.png)